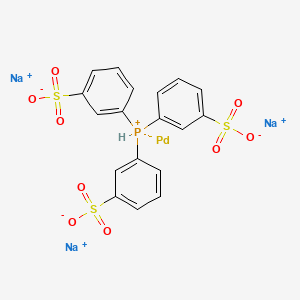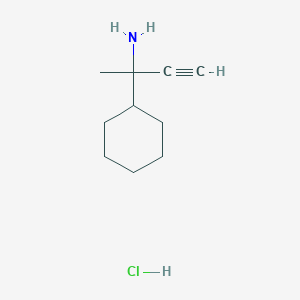
2-Cyclohexylbut-3-yn-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylbut-3-yn-2-amine hydrochloride is an organic compound that belongs to the class of amines It features a cyclohexyl group attached to a butynyl chain, which is further connected to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylbut-3-yn-2-amine hydrochloride typically involves the following steps:
Formation of the Butynyl Chain: The initial step involves the formation of the butynyl chain through a nucleophilic substitution reaction. This can be achieved by reacting a suitable alkyne with a halogenated butane derivative.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, where cyclohexane is alkylated using a suitable alkylating agent in the presence of a Lewis acid catalyst.
Amine Group Addition: The final step involves the introduction of the amine group through reductive amination. This can be achieved by reacting the intermediate compound with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylbut-3-yn-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Alkylated amines or other substituted derivatives.
Scientific Research Applications
2-Cyclohexylbut-3-yn-2-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclohexylbut-3-yn-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group attached to an amine group.
Butynylamine: An amine with a butynyl chain attached to an amine group.
Cyclohexylbutane: A hydrocarbon with a cyclohexyl group attached to a butane chain.
Uniqueness
2-Cyclohexylbut-3-yn-2-amine hydrochloride is unique due to the presence of both a cyclohexyl group and a butynyl chain attached to an amine group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H18ClN |
|---|---|
Molecular Weight |
187.71 g/mol |
IUPAC Name |
2-cyclohexylbut-3-yn-2-amine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-3-10(2,11)9-7-5-4-6-8-9;/h1,9H,4-8,11H2,2H3;1H |
InChI Key |
VRINQRASATTWTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)(C1CCCCC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B13448543.png)
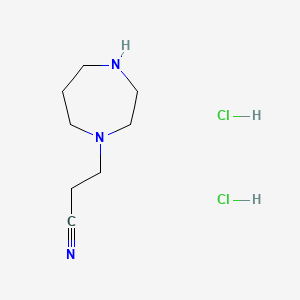
![4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13448551.png)
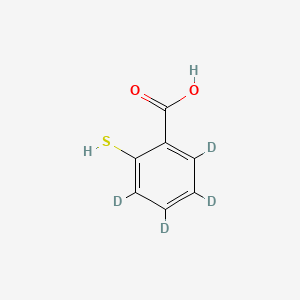
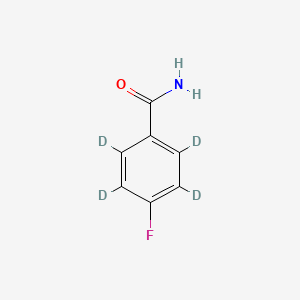
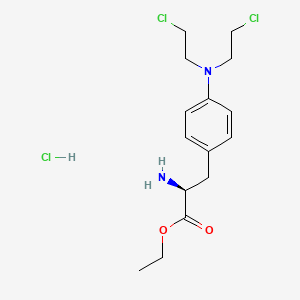
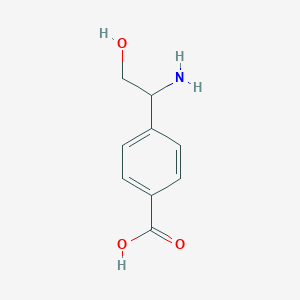
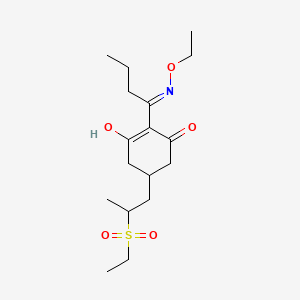
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B13448593.png)
![2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B13448599.png)
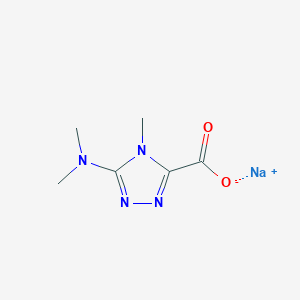
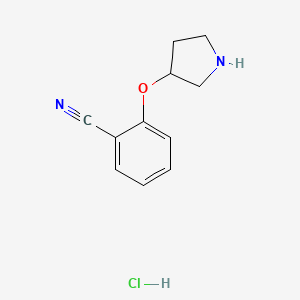
![3-{[4-(Hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B13448624.png)
